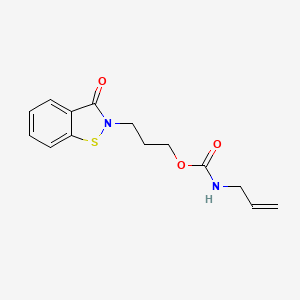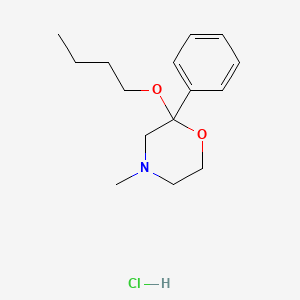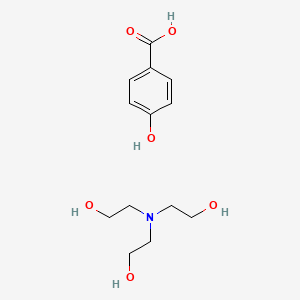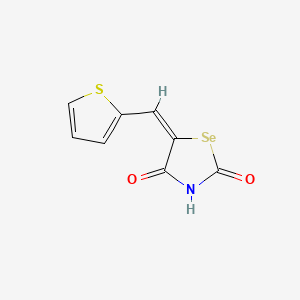
5-(2-Thienylmethylene)-2,4-selenazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Thienylmethylene)-2,4-selenazolidinedione is a heterocyclic compound that features a selenazolidinedione core with a thienylmethylene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Thienylmethylene)-2,4-selenazolidinedione typically involves the condensation of thiophene-2-carboxaldehyde with 2,4-selenazolidinedione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Thienylmethylene)-2,4-selenazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thienylmethylene group can participate in electrophilic substitution reactions, particularly in the presence of strong electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong electrophiles such as halogens or sulfonyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of the thienylmethylene group.
Reduction: Reduced forms of the selenazolidinedione core.
Substitution: Substituted thienylmethylene derivatives.
Scientific Research Applications
5-(2-Thienylmethylene)-2,4-selenazolidinedione has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-(2-Thienylmethylene)-2,4-selenazolidinedione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to engage in various biochemical interactions .
Comparison with Similar Compounds
- N,N′-bis(2-thienylmethylene)-1,2-diaminobenzene
- N,N′-bis(2-thienylmethylene)-1,3-diaminobenzene
- N,N′-bis(2-thienylmethylene)-1,4-diaminobenzene
Comparison: 5-(2-Thienylmethylene)-2,4-selenazolidinedione is unique due to the presence of the selenazolidinedione core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
82085-60-7 |
|---|---|
Molecular Formula |
C8H5NO2SSe |
Molecular Weight |
258.17 g/mol |
IUPAC Name |
(5E)-5-(thiophen-2-ylmethylidene)-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C8H5NO2SSe/c10-7-6(13-8(11)9-7)4-5-2-1-3-12-5/h1-4H,(H,9,10,11)/b6-4+ |
InChI Key |
SCMWDWNQAZTVSO-GQCTYLIASA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C(=O)NC(=O)[Se]2 |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)NC(=O)[Se]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


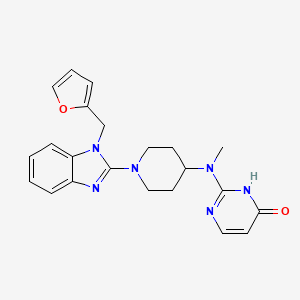
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate](/img/structure/B12698922.png)
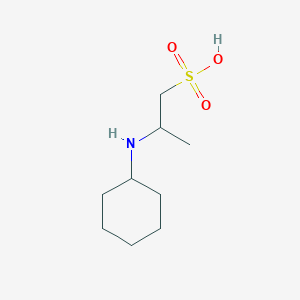
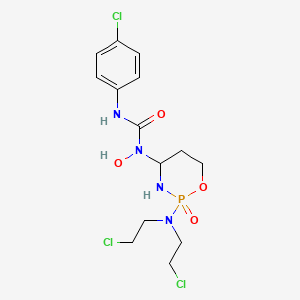

![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698937.png)



